molecular formula C11H15N3O5 B6600090 N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide CAS No. 1803605-46-0

N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide

Cat. No.: B6600090
CAS No.: 1803605-46-0
M. Wt: 269.25 g/mol
InChI Key: NEFYJGYAAGYJEP-UHFFFAOYSA-N
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Description

N-({[4-(Methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide is a structurally complex organic compound featuring a urea (carbamoyl) backbone, a methoxyformamide group, and a 4-(methoxymethoxy)phenyl substituent. The methoxymethoxy group (–OCH₂OCH₃) is an electron-donating ether substituent, which enhances solubility in polar solvents compared to simpler aryl groups.

Properties

IUPAC Name

methyl N-[[4-(methoxymethoxy)phenyl]carbamoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-17-7-19-9-5-3-8(4-6-9)12-10(15)13-14-11(16)18-2/h3-6H,7H2,1-2H3,(H,14,16)(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYJGYAAGYJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)NC(=O)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide, a compound identified by its CAS number 1803605-46-0, is a nitrogen-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its structure, synthesis, and various research findings that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its reactivity and biological activity:

  • Methoxymethoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Carbamoyl Group : Often associated with increased biological activity, particularly in medicinal chemistry.
  • Formamide Functionality : Known for its role in various biological processes.

Molecular Formula

The molecular formula of this compound is C12_{12}H16_{16}N2_{2}O4_{4}, indicating a relatively complex structure that may exhibit diverse biological activities.

Biological Activity

Research indicates that compounds similar to this compound often demonstrate a range of biological activities. Here are some key findings:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit moderate anticancer properties. For instance, derivatives of phenylurea and formamide have been reported to inhibit tumor growth in various cancer cell lines. The presence of the methoxymethoxy group may enhance these effects by improving cellular uptake or modulating signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial and fungal pathogens. Research into related compounds has shown efficacy in inhibiting microbial growth, which warrants further investigation into this compound's antimicrobial effects.

Case Studies

  • In Vitro Studies : A study conducted on a series of carbamoyl derivatives indicated that modifications to the methoxy group could significantly alter the compound's cytotoxicity against breast cancer cells (MCF-7). The specific activity of this compound remains to be fully elucidated but suggests promising avenues for future exploration.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the positioning of methoxy groups can influence both the pharmacokinetics and pharmacodynamics of similar compounds. This suggests that this compound may exhibit unique properties based on its specific structural features.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Carbamoyl Intermediate : Reacting 4-methoxymethoxyaniline with isocyanates.
  • Substitution Reactions : Introducing the methoxyformamide functionality through nucleophilic substitution.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

Comparative Analysis

To better understand the potential applications and effectiveness of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-methoxyphenyl)formamideSimple formamide with methoxy substitutionModerate anticancer activityLacks ureido group
4-(Methoxymethyl)-anilineAniline derivative with methoxymethyl groupAntimicrobial propertiesNo formamide functionality
2-Methyl-N-(4-methoxyphenyl)acetamideAcetamide derivativeAnalgesic propertiesDifferent functional group arrangement

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing urea, carbamoyl, or aryl-substituted amide frameworks. Key differences in substituents, synthetic yields, and physicochemical properties are analyzed.

Table 1: Structural and Functional Comparison

Compound Name & Reference Key Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Data
N-({[4-(Methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide 4-(Methoxymethoxy)phenyl, urea, methoxyformamide ~280 (estimated) Hypothetical C=O IR: ~1680–1700 cm⁻¹; enhanced solubility due to ether group
N-{[(3-Nitrophenyl)carbamoyl]amino}methoxyformamide 3-Nitrophenyl, urea, methoxyformamide 254.2 Nitro group (electron-withdrawing); lower solubility in polar solvents
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide 4-Hydroxyphenyl, thioamide, 4-methoxybenzamide 302.35 Thioamide (C=S IR: ~1250–1350 cm⁻¹); increased metabolic stability
N-Hydroxy-N-[1-(4-methoxy-phenylcarbamoyl)-ethyl]-succinamide (A1-a) 4-Methoxyphenylcarbamoyl, succinamide ~350 (estimated) Synthesized via EDC/HOBt coupling (48% yield); potential peptide-mimetic activity
N-(4-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−i) Biphenyl, 4-methoxy, 4-fluoro 318.33 Pd-mediated cross-coupling (57% yield); C=O IR: 1697 cm⁻¹

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethoxy group in the target compound increases electron density on the phenyl ring, improving solubility in polar solvents (e.g., DMF, methanol) compared to the nitro-substituted analog in . The 3-nitro group in ’s compound reduces solubility due to its electron-withdrawing nature but may enhance reactivity in electrophilic substitutions .
  • Functional Group Variations: Thioamide (C=S) in alters hydrogen-bonding capacity and redox stability compared to the target’s urea group. Thioamides are less prone to hydrolysis but more susceptible to oxidation.

Spectroscopic and Stability Profiles

  • Infrared Spectroscopy :
    • C=O stretches in urea/amide groups (e.g., 1697 cm⁻¹ in ) align with the target’s expected profile.
    • Thioamide C=S stretches (, ~1250–1350 cm⁻¹) distinguish sulfur-containing analogs.
  • Stability : The methoxymethoxy group’s ether linkage is hydrolytically stable under neutral conditions, whereas the nitro group () may confer photolability .

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